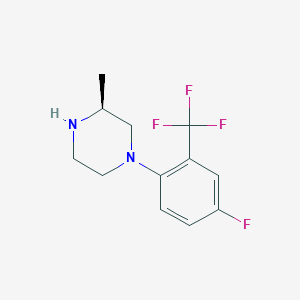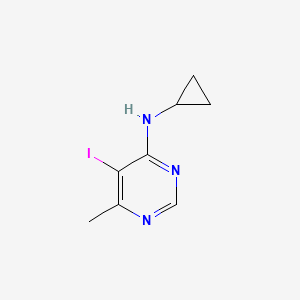![molecular formula C10H6F2N2O2 B11787774 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile](/img/structure/B11787774.png)
2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile is a fluorinated heterocyclic compound with the molecular formula C10H6F2N2O2 and a molecular weight of 224.16 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile typically involves the reaction of 2-aminophenol with difluoromethoxyacetic acid under acidic conditions to form the benzoxazole ring. The acetonitrile group is then introduced through a nucleophilic substitution reaction using a suitable nitrile source .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated moiety enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride
- 2,6-Difluoro-3-(oxazol-2-ylmethoxy)benzamide
- 6-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole
Uniqueness: 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile stands out due to its unique combination of a difluoromethoxy group and an acetonitrile moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C10H6F2N2O2 |
|---|---|
Poids moléculaire |
224.16 g/mol |
Nom IUPAC |
2-[2-(difluoromethoxy)-1,3-benzoxazol-6-yl]acetonitrile |
InChI |
InChI=1S/C10H6F2N2O2/c11-9(12)16-10-14-7-2-1-6(3-4-13)5-8(7)15-10/h1-2,5,9H,3H2 |
Clé InChI |
XZLHYJDIBCPXHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CC#N)OC(=N2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B11787714.png)


![Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11787746.png)




